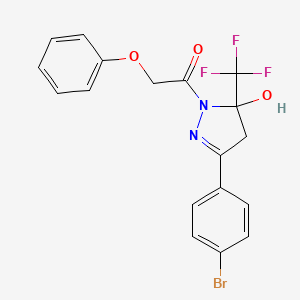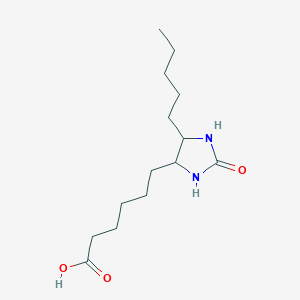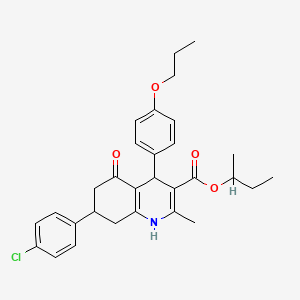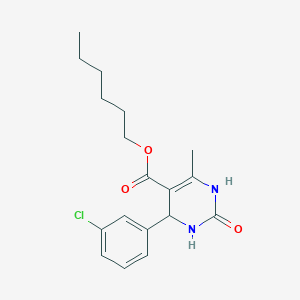![molecular formula C22H26F2N2O2 B5144003 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide, also known as DFB, is a synthetic compound that belongs to the class of piperidine derivatives. DFB is widely used in scientific research due to its unique properties and mechanism of action. In
Mécanisme D'action
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve memory, and regulate appetite and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a useful tool to study the function of the endocannabinoid system. It has also been shown to have high selectivity and potency, making it a useful tool for studying the effects of FAAH inhibition. However, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of research is the development of more potent and selective FAAH inhibitors. Another potential area of research is the study of the long-term effects of FAAH inhibition. Additionally, the study of the effects of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide on other physiological processes, such as metabolism and immune function, could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process. The first step involves the reaction between 4-(difluoromethoxy)benzyl chloride and piperidine in the presence of a base to form 1-[4-(difluoromethoxy)benzyl]-4-piperidinol. The second step involves the reaction between 1-[4-(difluoromethoxy)benzyl]-4-piperidinol and N-phenylpropanamide in the presence of a dehydrating agent to form 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide.
Applications De Recherche Scientifique
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been extensively used in scientific research as a tool to study the function of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Propriétés
IUPAC Name |
3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2/c23-22(24)28-20-9-6-18(7-10-20)16-26-14-12-17(13-15-26)8-11-21(27)25-19-4-2-1-3-5-19/h1-7,9-10,17,22H,8,11-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRTFFCJMFJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)



![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)

![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)